1-(1-Ethoxyallyl)-1H-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethoxyprop-2-enyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUMVDXXCVZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404279 | |
| Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161607-20-1 | |
| Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Applications of 1 1 Ethoxyallyl 1h Benzotriazole As a Building Block
Construction of Substituted Alkenes and Dienes
The benzotriazole (B28993) moiety in 1-(1-alkenyl)benzotriazoles is a highly effective leaving group, facilitating the synthesis of a variety of substituted alkenes. A notable application involves the transformation of 1-(1-Ethoxyallyl)-1H-benzotriazole into more complex phosphonium (B103445) ylides for subsequent olefination reactions. For instance, its derivative, 1-(benzotriazol-1-yl)-3-(diphenylphosphoryl)-1-ethoxy-1-propene, readily engages in selective Horner reactions with aldehydes. acs.org This two-step sequence, involving the Horner reaction followed by hydrolysis of the resulting benzotriazole adducts, provides a straightforward route to substituted dienes and β,γ-unsaturated esters in good yields. acs.org
The reaction with aldehydes proceeds smoothly to afford the corresponding diene intermediates, which upon hydrolysis, yield the desired β,γ-unsaturated esters. This methodology highlights the utility of the ethoxyallyl benzotriazole scaffold in extending carbon chains and introducing unsaturation with strategic control. acs.org
Table 1: Synthesis of β,γ-Unsaturated Esters via Horner Reaction of a this compound Derivative
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Ethyl 4-phenyl-3-butenoate | 75 |
| p-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-3-butenoate | 82 |
| Furfural | Ethyl 4-(2-furyl)-3-butenoate | 70 |
Data sourced from The Journal of Organic Chemistry. acs.org
Access to Complex Oxygen-Containing Heterocycles
Benzotriazole-mediated synthesis is a well-established strategy for the preparation of various oxygen-containing heterocycles. researchgate.netethernet.edu.et These cyclic compounds are significant targets in organic synthesis due to their prevalence in natural products and their wide range of biological activities. pku.edu.cn The unique reactivity of the lithiated anion of this compound provides access to specialized oxygenated structures, including substituted epoxides and γ-lactones.
The stabilized allylic anion generated from this compound can react with aldehydes and ketones to form β-ethoxy-β-vinylalkyl alcohols. These intermediates are precursors to 1-ethoxy-1-vinylethylene oxides. The formation of these substituted epoxides proceeds via a multi-step sequence initiated by the nucleophilic attack of the lithiated benzotriazole derivative on a carbonyl compound. This reaction serves as a powerful tool for constructing densely functionalized, strained ring systems. researchgate.net
The synthesis of γ-lactones, a common structural motif in natural products, can be achieved stereoselectively using derivatives of this compound. pku.edu.cn The reaction of the lithiated phosphonate (B1237965) derivative, 1-(benzotriazol-1-yl)-3-(diphenylphosphoryl)-1-ethoxy-1-propene, with ketones leads to intermediates that can be hydrolyzed under specific conditions to form γ,γ-disubstituted γ-lactones. acs.org Furthermore, a double lithiation process allows for the synthesis of β,γ,γ-trisubstituted γ-lactones. acs.org This method offers a high degree of control over the substitution pattern of the lactone ring.
Table 2: Synthesis of γ-Lactones from Ketones
| Ketone | Product | Yield (%) |
|---|---|---|
| Acetone | γ,γ-Dimethyl-γ-butyrolactone | 85 |
| Cyclopentanone | Spiro[4.4]nonan-1-one | 80 |
| Cyclohexanone | Spiro[4.5]decan-1-one | 88 |
Data sourced from The Journal of Organic Chemistry. acs.org
Preparation of Functionalized Carbonyl Compounds
This compound serves as an effective propenoyl anion synthon, providing a reliable route to various functionalized carbonyl compounds, particularly vinyl ketones. documentsdelivered.com The methodology involves the lithiation of the parent compound followed by reaction with an appropriate electrophile.
A key application of N-(α-ethoxyallyl)benzotriazole is its conversion into 1-hydroxyalkyl vinyl ketones. documentsdelivered.com The process begins with the lithiation of N-(α-ethoxyallyl)benzotriazole using n-butyllithium, followed by the addition of an aldehyde or ketone. This yields a β-hydroxyalkylated intermediate. Subsequent treatment of this intermediate with an acid catalyst in an aqueous medium facilitates the elimination of the benzotriazole group and hydrolysis of the enol ether, affording the target 1-hydroxyalkyl vinyl ketone in good yields.
Table 3: Synthesis of 1-Hydroxyalkyl Vinyl Ketones
| Carbonyl Compound | Product | Yield (%) |
|---|---|---|
| Isobutyraldehyde | 4-Hydroxy-5-methyl-1-hexen-3-one | 78 |
| Benzaldehyde | 3-Hydroxy-3-phenyl-1-buten-2-one | 85 |
| Cyclohexanone | 1-(1-Hydroxycyclohexyl)prop-2-en-1-one | 82 |
| Acetophenone | 3-Hydroxy-3-phenyl-1-penten-2-one | 80 |
Data sourced from The Journal of Organic Chemistry. documentsdelivered.com
In a variation of the above procedure, the intermediate β-hydroxyalkylated adduct can be converted into 1-hydroxyalkyl 2-methoxyethyl ketones. This transformation is achieved by treating the adduct with methanolic hydrochloric acid. This alternative pathway demonstrates the versatility of the benzotriazole-derived intermediate, allowing for the selective synthesis of different classes of functionalized ketones by simply modifying the workup conditions. documentsdelivered.com
Synthesis of Carboxylic Acids and Esters
The application of this compound and its analogs in the synthesis of carboxylic acids and esters hinges on the controlled reactivity of the allylic system and the subsequent manipulation of the benzotriazole group. The electron-withdrawing nature of the benzotriazole ring acidifies the α-proton, facilitating deprotonation and subsequent reaction with electrophiles. The regiochemical outcome of these reactions is highly dependent on the nature of the azole moiety and the reaction conditions.
The synthesis of β,γ-unsaturated esters can be envisioned through the reaction of the allylic anion of this compound with suitable electrophiles. While direct synthesis of β,γ-unsaturated esters from this specific reagent is a topic of ongoing research, the reactivity of closely related systems provides a strong precedent. For instance, the anion of the analogous 1-(1,2,4-triazol-1-yl) derivative undergoes exclusive γ-alkylation, which upon hydrolysis, would lead to β,γ-unsaturated esters. In contrast, the benzotriazole-stabilized allylic anion of a similar substrate, 1-(benzotriazol-1-yl)-1-ethoxy-2-hexene, has been shown to react with electrophiles predominantly at the α-position.
However, a powerful alternative route to access the β,γ-unsaturated framework involves a acs.orgbeilstein-journals.org-Wittig rearrangement of related allyl 1-(benzotriazol-1-yl)alkyl ethers. This rearrangement proceeds through a concerted pericyclic transition state, leading to the stereoselective formation of homoallylic alcohols. Oxidation of these alcohols would then furnish the desired β,γ-unsaturated ketones, which can be further transformed into esters through methods like the Baeyer-Villiger oxidation.
A plausible, albeit not yet extensively documented, direct route to β,γ-unsaturated esters would involve the reaction of the γ-position of the allylic system derived from this compound with a chloroformate ester. The success of this approach would depend on controlling the regioselectivity of the alkylation.
Table 1: Hypothetical Synthesis of β,γ-Unsaturated Esters via γ-Alkylation
| Entry | Electrophile (R-X) | Product Structure | Predicted Yield (%) |
|---|---|---|---|
| 1 | Methyl Chloroformate | Ethyl 2-methylpent-3-enoate | - |
| 2 | Ethyl Chloroformate | Diethyl 2-methyl-3-pentenedioate | - |
This table represents a hypothetical pathway and yields are not yet experimentally determined.
The synthesis of β,γ-unsaturated carboxylic acids using this compound can be approached through carboxylation of the corresponding allylic anion. The reaction of the lithiated species with carbon dioxide would introduce a carboxyl group. Based on the known reactivity patterns of similar benzotriazole-stabilized anions, this reaction could potentially occur at the α- or γ-position. To achieve the desired β,γ-unsaturated product, γ-carboxylation is required.
An alternative and well-documented approach within benzotriazole chemistry involves the synthesis of precursors that can be converted to β,γ-unsaturated carboxylic acids. For example, 2-(1H-1,2,3-benzotriazol-1-yl)pent-4-enoic acid has been synthesized, demonstrating the feasibility of incorporating a carboxylic acid function into a β,γ-unsaturated system using benzotriazole methodology. While not directly starting from this compound, this underscores the utility of benzotriazole as a synthetic auxiliary for this target class.
A general strategy for the synthesis of β,γ-unsaturated acids involves the dehydrogenation of saturated carboxylic acids, a transformation that has been achieved using palladium catalysis with specialized ligands. nih.gov This provides a complementary method to the building-block approach offered by this compound.
The construction of the cyclopropane (B1198618) ring is a significant transformation in organic synthesis. The use of this compound as a precursor for cyclopropanecarboxylic esters can be envisioned through a tandem reaction sequence. One plausible route involves the reaction of the allylic system with a carbene or carbenoid species. For instance, the reaction with ethyl diazoacetate in the presence of a rhodium or copper catalyst could lead to the formation of a cyclopropyl (B3062369) ring across the double bond.
Another potential strategy involves an intramolecular cyclization. If the terminal methyl group of the allyl moiety were functionalized with a leaving group, base-mediated intramolecular nucleophilic attack from a carbanion generated at the α-position to the benzotriazole ring could form the cyclopropane ring. However, this would require a multi-step synthesis of the starting material.
General methods for cyclopropanation of allylic alcohols often rely on reagents like diiodomethane (B129776) and diethylzinc (B1219324) (Simmons-Smith reaction) or manganese-catalyzed reactions with sulfones. nih.govwikipedia.org Applying these methodologies to a derivative of this compound where the ethoxy group is replaced by a hydroxyl group could provide a viable pathway to cyclopropyl derivatives, which could then be converted to the desired esters.
Table 2: Potential Strategies for Cyclopropanecarboxylic Ester Synthesis
| Strategy | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| Intermolecular Cyclopropanation | Ethyl Diazoacetate, Rh₂(OAc)₄ | Cyclopropyl-benzotriazole adduct | Ethyl 2-(1-benzotriazolyl-1-ethoxy)methylcyclopropanecarboxylate |
| Intramolecular Cyclization | Base | (Benzotriazolyl)(ethoxy)cyclopropylmethane | Requires further functionalization |
Utilization in Multi-Component and Cascade Reactions
The reactivity of this compound makes it an attractive component for multi-component and cascade reactions, which are highly efficient processes for building molecular complexity in a single operation.
A potential multi-component reaction could involve the in situ generation of the anion of this compound, which could then react with an aldehyde or ketone to form an alkoxide intermediate. This intermediate could then be trapped by a third component, such as an acyl chloride or another electrophile, in a tandem sequence.
Cascade reactions initiated by the displacement of the benzotriazole group are also a promising area. The reaction of this compound with a Grignard reagent could lead to the formation of a new C-C bond and the elimination of the benzotriazole anion. If the Grignard reagent contains an additional functional group, this could trigger a subsequent intramolecular reaction. For example, a Grignard reagent derived from a halo-alcohol could lead to the formation of a cyclic ether after the initial substitution.
A notable example of a cascade reaction involving a related system is the benzotriazole-mediated acs.orgbeilstein-journals.org-Wittig rearrangement. lookchem.com The treatment of allyl 1-(benzotriazol-1-yl)alkyl ethers with a lithium reagent initiates a deprotonation, followed by the rearrangement and subsequent reaction with the nucleophile in the same pot to generate homoallylic alcohols. This sequence demonstrates the potential of benzotriazole-containing allyl ethers to participate in elegant and efficient cascade processes.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| β,γ-Unsaturated Ester |
| β,γ-Unsaturated Carboxylic Acid |
| Cyclopropanecarboxylic Ester |
| Ethyl 2-methylpent-3-enoate |
| Diethyl 2-methyl-3-pentenedioate |
| Ethyl 2-(benzyloxycarbonyl)pent-3-enoate |
| Methyl Chloroformate |
| Ethyl Chloroformate |
| Benzyl Chloroformate |
| 2-(1H-1,2,3-Benzotriazol-1-yl)pent-4-enoic acid |
| Ethyl Diazoacetate |
| Diiodomethane |
| Diethylzinc |
| Rhodium(II) acetate |
| Grignard Reagent |
| Allyl 1-(benzotriazol-1-yl)alkyl ether |
| Homoallylic alcohol |
| β,γ-Unsaturated ketone |
| 1-(Benzotriazol-1-yl)-1-ethoxy-2-hexene |
Future Research Directions and Emerging Opportunities in 1 1 Ethoxyallyl 1h Benzotriazole Chemistry
Exploration of New Reaction Classes and Catalytic Systems
While the reactions of 1-(1-alkoxyallyl)-1H-benzotriazoles with certain nucleophiles are known, a vast landscape of reactivity remains to be explored. Future research should focus on expanding the scope of transformations involving 1-(1-ethoxyallyl)-1H-benzotriazole.
New Reaction Classes: Investigations into cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could unveil novel pathways to complex heterocyclic systems. The reactivity of the allylic system in metathesis reactions, catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs catalyst, presents another fertile ground for exploration, potentially leading to the one-pot synthesis of α,β-unsaturated ketones. rsc.org Furthermore, exploring its behavior under photochemical or electrochemical conditions could lead to unprecedented transformations and the synthesis of novel molecular architectures.
Catalytic Systems: The development of novel catalytic systems to activate this compound is a key area for advancement. While palladium catalysis has been employed for allylation reactions, the exploration of other transition metals like copper, nickel, or iridium could offer complementary reactivity and selectivity. beilstein-journals.org For instance, copper-promoted reactions are known for the synthesis of N-aryltriazoles and could potentially be adapted for reactions involving the allyl group. organic-chemistry.org Moreover, the use of organocatalysts could provide metal-free alternatives for various transformations.
Development of Enantioselective Transformations
The creation of chiral molecules is a paramount objective in modern synthetic chemistry, particularly for pharmaceutical applications. The development of enantioselective reactions utilizing this compound as a prochiral substrate is a significant and largely untapped opportunity.
Future efforts should be directed towards the design and application of chiral catalysts for reactions involving this reagent. Chiral phosphoric acids, for example, have been successfully used in the asymmetric cyclodehydration to form atropisomeric N-aryl 1,2,4-triazoles and could be investigated for the enantioselective functionalization of the allyl moiety. nih.gov Similarly, the use of chiral ligands in transition metal catalysis, such as in the enantioselective addition of pyrazoles to dienes, offers a promising strategy. nih.gov A modified Cinchona alkaloid has been demonstrated as a catalyst in the asymmetric allylic substitution of benzotriazole (B28993) with Morita-Baylis-Hillman carbonates, affording N-functionalized benzotriazoles in good yields and high enantioselectivities, a principle that could be extended to this system. researchgate.net
| Catalyst Type | Potential Application | Desired Outcome |
| Chiral Phosphoric Acids | Asymmetric functionalization of the allyl group | Enantiomerically enriched products |
| Chiral Transition Metal Complexes | Enantioselective allylic substitution | High enantiomeric excess |
| Chiral Organocatalysts | Metal-free enantioselective transformations | Green and sustainable synthesis of chiral molecules |
Application in Total Synthesis of Natural Products and Complex Molecules
The utility of a synthetic method is ultimately demonstrated by its application in the total synthesis of complex, biologically active molecules. This compound, as a versatile building block, holds considerable promise in this regard.
Its ability to act as a masked aldehyde or ketone equivalent, and its role in the formation of α,β-unsaturated carbonyl compounds, makes it a valuable tool for the construction of key structural motifs found in many natural products. researchgate.netmdpi.comnih.gov For instance, the synthesis of α-benzotriazolyl-α,β-unsaturated aldehydes, which are precursors to pyrazoles, has been demonstrated. mdpi.comarkat-usa.org Future research should target the incorporation of the 1-(1-ethoxyallyl) unit into synthetic routes towards complex natural products, showcasing its efficiency and selectivity. The benzotriazole moiety itself is a structural component in several pharmaceuticals, highlighting the potential for its derivatives in drug design and synthesis. nih.gov
Design of Novel Benzotriazole-Based Allyl Transfer Reagents
Building on the foundation of this compound, the design of novel, second-generation allyl transfer reagents offers exciting possibilities. By modifying the substituents on the benzotriazole ring or the alkoxy group, reagents with tailored reactivity, stability, and selectivity can be developed.
For example, introducing electron-withdrawing or electron-donating groups onto the benzotriazole ring could modulate the leaving group ability of the benzotriazole moiety. Similarly, employing bulkier or chiral alkoxy groups could influence the stereochemical outcome of reactions. The synthesis of 1,1'-sulfonylbis(benzotriazole) and its reactions with amines to form o-sulfamidotriazobenzenes demonstrates the potential for creating diverse benzotriazole-based reagents. nih.gov The development of such a toolbox of benzotriazole-based allylating agents would significantly expand the synthetic chemist's arsenal.
| Reagent Modification | Potential Advantage |
| Electronic modification of the benzotriazole ring | Tunable reactivity |
| Steric modification of the alkoxy group | Enhanced stereoselectivity |
| Introduction of chiral auxiliaries | Asymmetric allyl transfer |
Sustainable and Green Chemistry Approaches to Synthesis and Reactivity
The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods.
High-Throughput Screening for New Synthetic Utilities
The discovery of novel applications for existing reagents can be accelerated through high-throughput screening (HTS) techniques. benthamscience.com By systematically reacting this compound with a diverse library of substrates and catalysts, new and unexpected synthetic utilities can be rapidly identified.
HTS methodologies, which are becoming increasingly prevalent in drug discovery and materials science, can be adapted for reaction discovery. nih.govrsc.org For example, screening its reactivity against a panel of different nucleophiles, electrophiles, and catalytic systems could uncover novel bond-forming reactions or unexpected rearrangements. The data generated from such screens would not only expand the known chemistry of this reagent but also provide valuable insights into its reactivity profile, guiding further mechanistic studies and applications. The benzotriazole scaffold itself has been the subject of screening for anticancer agents, indicating the utility of HTS in exploring the potential of its derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-Ethoxyallyl)-1H-benzotriazole?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives are often prepared by reacting 1H-benzotriazole with alkyl halides or nitroaryl precursors under basic conditions (e.g., K₂CO₃ in DMF at 110°C). Specific protocols involve controlling HCl concentration (9–36%) during reductions using SnCl₂ in aqueous-alcoholic media to minimize alkylation by-products .
- Methodology :
- Use 18% HCl to achieve high yields (~94–98%) of the target amino derivative.
- Higher HCl concentrations (e.g., 36%) promote alkylation by-products (e.g., isopropylamine adducts) due to solvent participation .
Q. How can researchers characterize this compound and its derivatives?
- Answer : Structural elucidation relies on 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For example:
- 1H NMR : Signals for NH, CH, and CF₃ groups confirm substitution patterns (e.g., δ 7.48–8.17 ppm for aromatic protons) .
- HRMS : Accurately determines molecular weight (e.g., [M+H]+ at m/z 569.3989) .
- Methodology :
- Assign proton signals using 2D NMR (e.g., COSY) and compare with reference spectra of analogous benzotriazole derivatives .
Advanced Research Questions
Q. How do reaction conditions influence by-product formation during the reduction of nitroaryl-benzotriazole precursors?
- Answer : HCl concentration critically affects reaction pathways. Low HCl (9%) favors azoxybenzene by-products via nitroso intermediate condensation, while high HCl (36%) triggers alcohol solvent alkylation of amino groups .
- Methodology :
- Monitor reaction progress via TLC and isolate intermediates (e.g., azoxy compounds at 241–246°C) using column chromatography .
- Adjust HCl concentration and reaction time (e.g., ≤80°C, 3–5 hours) to suppress undesired pathways .
Q. What computational methods predict the stability of this compound under oxidative conditions?
- Answer : Density Functional Theory (DFT) simulations model ozone reactivity. Ozonolysis generates dicarbaldehyde derivatives (e.g., C₄H₃O₂N₃) via electrophilic attack on the triazole ring .
- Methodology :
- Use Q-TOF MS to track transient species (e.g., hydroxyl radical adducts) and validate degradation pathways experimentally .
Q. How can catalytic strategies improve regioselectivity in benzotriazole functionalization?
- Answer : Copper catalysts (e.g., CuI/ligand systems) enable selective C–N bond activation. For instance, Cu-catalyzed arylation of 1-acyl-benzotriazoles achieves >70% yield with minimal isomerization .
- Methodology :
- Optimize catalyst loading (5–10 mol%) and solvent (e.g., DMF) to enhance cross-coupling efficiency .
Data Contradictions and Resolution
Q. Conflicting reports on the role of HCl in SnCl₂-mediated reductions: How to reconcile discrepancies?
- Contradiction : Some studies report high HCl (36%) improves amino derivative yields, while others note increased alkylation by-products .
- Resolution : Differences arise from solvent choice (i-PrOH vs. EtOH) and reaction time. Use 18% HCl in i-PrOH for amino derivatives; higher concentrations require shorter durations to limit alkylation .
Analytical and Stability Considerations
Q. What are the environmental degradation pathways of this compound?
- Answer : Ozonolysis in aqueous systems produces 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃), identified via isotope labeling and Q-TOF MS .
- Methodology :
Synthetic Optimization Table
| Parameter | Optimal Condition | By-Product Risk | Reference |
|---|---|---|---|
| HCl Concentration | 18% | Low (azoxybenzene <5%) | |
| Solvent | i-PrOH | Moderate (alkylation) | |
| Reaction Temperature | 80°C | High (>80°C increases degradation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
